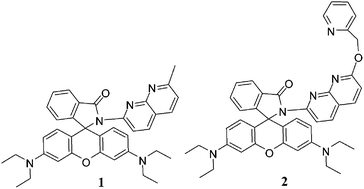Selective sensing of Al3+ by naphthyridine coupled rhodamine chemosensors†
RSC Advances Pub Date: 2014-05-02 DOI: 10.1039/C4RA01737D
Abstract
Napthyridine-based rhodamine chemosensors 1 and 2 are designed and synthesized. Both the chemosensors selectively recognize Al3+ ion over a series of other cations in CH3CN–H2O (4 : 1, v/v, 10 μM Tris–HCl buffer, pH = 7.0) by exhibiting change in color (colorless to pink) and emission at 588 nm in the turned on mode. Complexation is reversible and the ensembles of 1·Al3+ and 2·Al3+ selectively sense F− ion by discharging the pink color of the solutions and bringing a reverse change in both absorption and emission spectra.

Recommended Literature
- [1] C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stability
- [2] Calcium stilbene complexes: structures and dual reactivity†
- [3] Bubble-assisted growth of hollow palladium nanospheres with structure control allowing very thin shells for highly enhanced catalysis†
- [4] Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
- [5] C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†
- [6] Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†
- [7] Building biomimetic membrane at a goldelectrode surface
- [8] Building ultramicropores within organic polymers based on a thermosetting cyanate ester resin†
- [9] C–C bond fragmentation by Grob/Eschenmoser reactions, applications in dendrimer synthesis†
- [10] Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†

Journal Name:RSC Advances
research_products
-
CAS no.: 1188094-46-3









